(4-ETHYLPHENYL)(PIPERIDINO)METHANONE
Description
(4-Ethylphenyl)(piperidino)methanone is a ketone derivative featuring a 4-ethylphenyl group attached to a piperidino-substituted carbonyl moiety. The general formula can be inferred as C₁₃H₁₇NO (molecular weight: ~203.28 g/mol), combining a 4-ethylphenyl aromatic system (C₈H₉) with a piperidino group (C₅H₁₀N) via a carbonyl bridge. Piperidino groups are known for their basicity and conformational flexibility, which influence reactivity and interactions in biological or material systems .
Properties
IUPAC Name |
(4-ethylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-12-6-8-13(9-7-12)14(16)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFHRAWAPVANQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHYLPHENYL)(PIPERIDINO)METHANONE typically involves the reaction of 4-ethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-ETHYLPHENYL)(PIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.
Reduction: Formation of (4-ethylphenyl)(piperidino)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-ETHYLPHENYL)(PIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-ETHYLPHENYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to modulation of their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, derived from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features | CAS RN | Reference |
|---|---|---|---|---|---|---|
| (4-Ethylphenyl)(piperidino)methanone (hypothetical) | C₁₃H₁₇NO | 203.28 | N/A | Ethyl substituent enhances lipophilicity | N/A | - |
| Piperidino(4-piperidinyl)methanone | C₁₁H₂₀N₂O | 196.28 | 107–109 | Dual piperidine groups, high rigidity | 63214-58-4 | |
| (4-Bromophenyl)-(4-ethylphenyl)methanone | C₁₅H₁₃BrO | 289.17 | N/A | Bromine increases molecular weight | 344444-47-9 | |
| (4-Iodophenyl)(piperidin-4-yl)methanone | C₁₂H₁₄INO | 315.15 | N/A | Iodo substituent enhances polarizability | Not explicitly stated | |
| (6-Chloro-3-pyridinyl)(4-ethylphenyl)methanone | C₁₄H₁₂ClNO | 245.70 | N/A | Chloropyridine introduces heteroatom | 842136-02-1 | |
| 4-(Benzothiazol-2-yl)piperidinomethanone | C₁₇H₁₆N₂OS₂ | 328.45 | N/A | Benzothiazole and thienyl enhance conjugation | 478077-38-2 | |
| (1-Methylindol-3-yl)(piperidino)methanone | C₁₅H₁₈N₂O | 242.32 | N/A | Indole moiety for π-π interactions | 207619-48-5 |
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The ethyl group in this compound is electron-donating, increasing electron density on the aromatic ring. This contrasts with halogenated analogs (e.g., bromo, iodo), where electron-withdrawing effects reduce electron density and increase molecular weight .
Electronic and Optical Properties
- Studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone () reveal that alkyl substituents (e.g., methyl, ethyl) tune electronic properties by altering charge distribution. Ethyl groups may further enhance hyperpolarizability compared to methyl, making such compounds candidates for nonlinear optical materials .
- Halogenated analogs (e.g., bromo, iodo) exhibit increased polarizability due to heavy atom effects, which could improve optical nonlinearity but reduce solubility in aqueous media .
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